2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide
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Overview
Description
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide is an organic compound characterized by its unique structural features, which include a chloro group, a propyl chain, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine. For instance, 3,5-dimethyl-1,2-oxazole can be prepared by reacting 3,5-dimethyl-2-bromoacetophenone with hydroxylamine hydrochloride under basic conditions.
Alkylation: The next step involves the alkylation of the oxazole ring with a suitable alkyl halide. In this case, 2-chloropropylamine can be used to introduce the propyl chain.
Amidation: Finally, the amidation reaction is carried out by reacting the alkylated oxazole with propanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chloro group can form halogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]propanamide: Similar structure but with an ethyl chain instead of a propyl chain.
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide lies in its specific combination of functional groups, which confer
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-6(5-13-11(15)7(2)12)10-8(3)14-16-9(10)4/h6-7H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNYLNKRUMRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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